![molecular formula C32H28N6Si B12054417 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole: is a silole derivative known for its unique structural and electronic properties This compound is characterized by the presence of azidomethyl groups attached to phenyl rings, which are further connected to a silole core The silole core is a five-membered ring containing silicon, which imparts distinct photophysical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole typically involves multiple steps:
-
Formation of the Silole Core: The silole core can be synthesized through a cyclization reaction involving a silicon-containing precursor and appropriate aryl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the silole ring.
-
Introduction of Azidomethyl Groups: The azidomethyl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of a halomethylated precursor with sodium azide (NaN₃) under controlled conditions to replace the halogen atoms with azide groups.
Industrial Production Methods:
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions: The azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole can undergo substitution reactions, particularly nucleophilic substitution, where the azide groups can be replaced by other nucleophiles.
-
Click Chemistry: The azide groups make this compound suitable for click chemistry reactions, particularly the azide-alkyne cycloaddition, which is widely used in bioconjugation and materials science.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing azide groups through nucleophilic substitution.
Copper(I) Catalysts: Employed in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Major Products:
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Siloles: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Optoelectronics: Due to its unique photophysical properties, this compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Bioconjugation: The azide groups allow for easy attachment to biomolecules through click chemistry, making it useful in the development of bioconjugates for imaging and therapeutic applications.
Industry:
Materials Science: The compound’s ability to undergo click chemistry makes it valuable in the synthesis of advanced materials with tailored properties.
Mécanisme D'action
The mechanism by which 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole exerts its effects is primarily through its photophysical properties. The silole core facilitates efficient electron transport and light emission, making it suitable for optoelectronic applications. The azide groups enable click chemistry reactions, allowing for the creation of complex molecular architectures.
Comparaison Avec Des Composés Similaires
- 1,1-Dimethyl-2,5-bis[4-(azidomethyl)phenyl]-3,4-diphenylsilole
- 2,5-Bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene
Uniqueness:
The presence of azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole distinguishes it from other silole derivatives
Propriétés
Formule moléculaire |
C32H28N6Si |
|---|---|
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C32H28N6Si/c1-39(2)31(27-17-13-23(14-18-27)21-35-37-33)29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)32(39)28-19-15-24(16-20-28)22-36-38-34/h3-20H,21-22H2,1-2H3 |
Clé InChI |
ZMHVJCSUTIHLNO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)CN=[N+]=[N-])C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CN=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


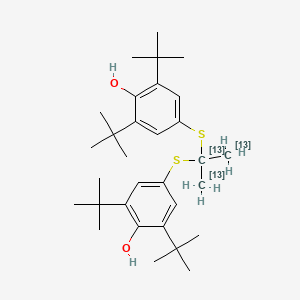
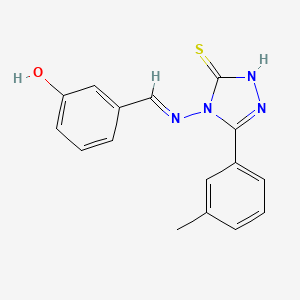
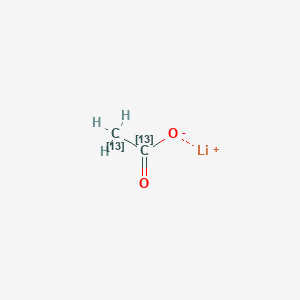
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)
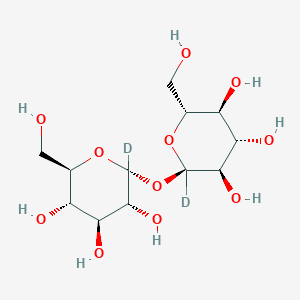
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054355.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)
![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)
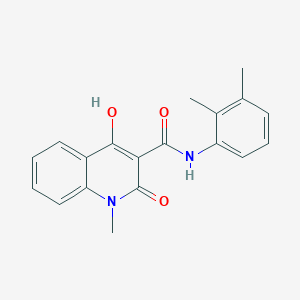
![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)

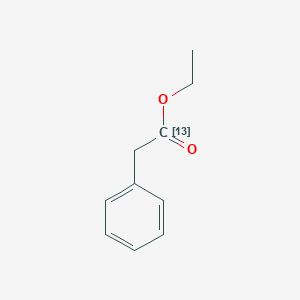
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)
![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
